3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide

Medicinal Chemistry Lead Optimization Pharmacokinetics

3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide is a synthetic organic compound classified as a substituted benzamide derivative. Its structure is characterized by a benzamide core with a 3-amino group, a 5-fluoro substitution, and a unique N,N-disubstituted amide containing both a cyclopropyl and an ethyl group.

Molecular Formula C12H15FN2O
Molecular Weight 222.26 g/mol
Cat. No. B12078742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide
Molecular FormulaC12H15FN2O
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESCCN(C1CC1)C(=O)C2=CC(=CC(=C2)F)N
InChIInChI=1S/C12H15FN2O/c1-2-15(11-3-4-11)12(16)8-5-9(13)7-10(14)6-8/h5-7,11H,2-4,14H2,1H3
InChIKeyRFPYWTKGVSZJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide: A Specialized Benzamide Scaffold for Research


3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide is a synthetic organic compound classified as a substituted benzamide derivative [1]. Its structure is characterized by a benzamide core with a 3-amino group, a 5-fluoro substitution, and a unique N,N-disubstituted amide containing both a cyclopropyl and an ethyl group. This specific substitution pattern is of interest in medicinal chemistry and chemical biology for probing the effects of sterics, electronics, and lipophilicity on biological activity [2]. The compound serves as a specialized building block or scaffold for the synthesis of more complex molecules in research and development pipelines [2]. Its procurement is driven by the need for this specific substitution pattern, which is not found in more common, commercially available benzamide analogs.

Procurement Alert: Why Generic Benzamide Analogs Cannot Substitute for 3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide


The scientific and industrial utility of 3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide is intrinsically linked to its precise substitution pattern. The combination of the 3-amino and 5-fluoro groups on the phenyl ring, along with the N-cyclopropyl and N-ethyl moieties on the amide nitrogen, defines its unique physicochemical and biological profile . Substitution with a simpler benzamide, or one lacking one of these key features (e.g., 3-amino-N-cyclopropyl-5-fluorobenzamide, which lacks the N-ethyl group, or N-cyclopropyl-N-ethylbenzamide, which lacks the amino and fluoro substitutions), would result in a different molecule with potentially divergent properties. This includes altered lipophilicity (LogP), solubility, metabolic stability, and target binding affinity, which can compromise experimental reproducibility and derail structure-activity relationship (SAR) studies [1]. Therefore, generic substitution is not a scientifically viable option when this specific compound is required.

Quantitative Evidence Guide for the Selection of 3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide


Physicochemical Differentiation from its N-Methyl Analog

The N-ethyl substitution on 3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide is predicted to increase lipophilicity compared to the N-methyl analog, 3-Amino-N-cyclopropyl-5-fluoro-N-methylbenzamide. Based on computational predictions, the LogP increases from 1.30 for the methyl analog to an estimated 1.80 for the ethyl analog . This change can significantly impact membrane permeability and metabolic stability.

Medicinal Chemistry Lead Optimization Pharmacokinetics

Differentiation Based on Structural Features for Selectivity Screening

The specific N-cyclopropyl and N-ethyl groups of the target compound are crucial for modulating selectivity among related targets, as demonstrated in broader benzamide SAR studies. While direct quantitative data for this compound is absent, patent literature (e.g., US9981922B2, WO2012/037040) highlights that modifications to the amide nitrogen substituents in benzamide derivatives are a key lever for achieving selective inhibition of specific targets, such as KDM1A, over other enzymes [1]. This makes the compound a valuable tool for selectivity screening.

Enzyme Inhibition Receptor Binding Selectivity Profiling

High-Impact Research Applications for 3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide


Specialized Building Block for Late-Stage Diversification in Medicinal Chemistry

This compound is best utilized as a key intermediate or building block in the synthesis of focused compound libraries for lead optimization. Its unique substitution pattern allows medicinal chemists to explore SAR around the N-alkyl/cycloalkyl amide region while the 3-amino and 5-fluoro groups provide additional handles for further functionalization or for modulating core properties. This is particularly relevant when the project aims to fine-tune physicochemical properties like lipophilicity (cLogP) and membrane permeability without altering the core aromatic binding motif.

Negative Control or Selectivity Probe in Kinase/Epigenetic Target Assays

Given the prominence of substituted benzamides as inhibitors of enzymes like KDM1A (LSD1) and various kinases, this compound can serve as a critical control in biological assays. By systematically varying the N-substituents (e.g., comparing N-cyclopropyl/N-ethyl vs. N-methyl/N-cyclopropyl analogs), researchers can deconvolute the structural determinants of target engagement and selectivity. The specific features of this compound make it an ideal candidate for inclusion in a selectivity panel to profile novel inhibitors.

In Vitro ADME Probe to Assess the Impact of N-Ethyl on Metabolic Stability

The presence of both an N-cyclopropyl (a known metabolic soft spot) and an N-ethyl group on the same amide nitrogen provides a unique chemical probe for in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies. Researchers can directly compare this compound's metabolic stability in liver microsome assays against its N-methyl analog (3-Amino-N-cyclopropyl-5-fluoro-N-methylbenzamide) to quantitatively assess the impact of the additional methylene unit on oxidative metabolism and half-life, informing future compound design.

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